molecular formula C10H13Cl2NO B1451565 3-(3-Chlorophenoxy)pyrrolidine hydrochloride CAS No. 28491-00-1

3-(3-Chlorophenoxy)pyrrolidine hydrochloride

Cat. No. B1451565
CAS RN: 28491-00-1
M. Wt: 234.12 g/mol
InChI Key: PLZHYTNQTCPVLC-UHFFFAOYSA-N
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Description

“3-(3-Chlorophenoxy)pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 28491-00-1. It has a linear formula of C10H13CL2NO . The IUPAC name for this compound is 3-(3-chlorophenoxy)pyrrolidine hydrochloride .


Molecular Structure Analysis

The molecular weight of “3-(3-Chlorophenoxy)pyrrolidine hydrochloride” is 234.12 . The InChI code for this compound is 1S/C10H12ClNO.ClH/c11-8-2-1-3-9(6-8)13-10-4-5-12-7-10;/h1-3,6,10,12H,4-5,7H2;1H .


Physical And Chemical Properties Analysis

“3-(3-Chlorophenoxy)pyrrolidine hydrochloride” is a solid substance . The storage temperature for this compound is 4 degrees Celsius .

Scientific Research Applications

Synthesis and Fungicidal Activity

Research has demonstrated the synthesis and fungicidal activity of compounds structurally related to 3-(3-Chlorophenoxy)pyrrolidine hydrochloride. For instance, the interaction of substituted 3-(oxiranyl)pyridines with 4-chlorophenol or sodium 4-chlorophenoxide has led to the discovery of new compounds with significant fungicidal properties, indicating potential applications in agrochemicals (Kuzenkov & Zakharychev, 2009).

Medicinal Chemistry and Drug Development

Studies on compounds containing the pyrrolidine moiety, such as 3-(3-Chlorophenoxy)pyrrolidine hydrochloride, often focus on their potential in medicinal chemistry. For example, the synthesis and characterization of Co(III) complexes with pyrrolidine and other ligands have been investigated for their chemical properties, which could have implications in drug development and bioactive materials (Amirnasr et al., 2001).

Organic Synthesis and Heterocyclic Chemistry

The reactivity and utility of pyrrolidine derivatives in organic synthesis represent a significant area of research. Compounds such as 3-(3-Chlorophenoxy)pyrrolidine hydrochloride can serve as intermediates in the synthesis of complex organic molecules. For instance, the synthesis of 5-methoxylated 3-pyrrolin-2-ones from chlorinated pyrrolidin-2-ones highlights the role of similar compounds in the preparation of agrochemicals or medicinal compounds (Ghelfi et al., 2003).

Agrochemical Applications

The synthesis of pyrrolidines and their derivatives often targets applications beyond medicinal chemistry, including agrochemicals. Research on the synthesis of pyrrolidines via reactions of γ-halocarbanions with imines, for example, presents new pathways for creating compounds that could serve as agrochemical substances (Mąkosza & Judka, 2005).

Advanced Material Science

In the context of material science, derivatives of pyrrolidine, akin to 3-(3-Chlorophenoxy)pyrrolidine hydrochloride, find applications in the synthesis of conducting polymers and other novel materials. Studies on polyaniline and polypyrrole, for instance, delve into the conductive properties of these polymers, which are crucial for developing new electronic and photonic devices (Blinova et al., 2007).

Safety And Hazards

The compound has been classified as an eye irritant and skin irritant . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-(3-chlorophenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO.ClH/c11-8-2-1-3-9(6-8)13-10-4-5-12-7-10;/h1-3,6,10,12H,4-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLZHYTNQTCPVLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC(=CC=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60663059
Record name 3-(3-Chlorophenoxy)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60663059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chlorophenoxy)pyrrolidine hydrochloride

CAS RN

28491-00-1
Record name 3-(3-Chlorophenoxy)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60663059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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